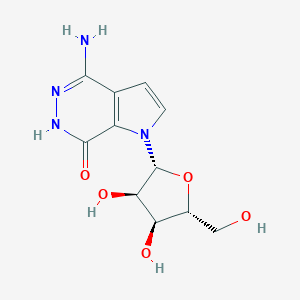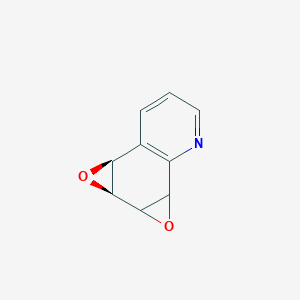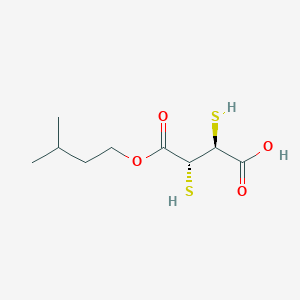
Monoisoamyl-2,3-dimercaptosuccinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Monoisoamyl-2,3-dimercaptosuccinate (MiADMS) is a chelating agent that has been widely used in scientific research for its ability to bind to heavy metals. It is a derivative of dimercaptosuccinic acid (DMSA) and is known to have a higher affinity for metals such as lead and mercury. The purpose of
作用机制
Monoisoamyl-2,3-dimercaptosuccinate works by binding to heavy metals in the body, forming a complex that is excreted in the urine. The chelation process reduces the amount of free metal ions in the body, which can be toxic. Monoisoamyl-2,3-dimercaptosuccinate has been shown to have a higher affinity for lead and mercury than DMSA, making it a more effective chelating agent for these metals.
Biochemical and Physiological Effects
Monoisoamyl-2,3-dimercaptosuccinate has been shown to have minimal toxicity and is well-tolerated in animal models. It has been shown to increase the excretion of lead and mercury in the urine, indicating that it is effective in chelating these metals. Monoisoamyl-2,3-dimercaptosuccinate has also been shown to reduce oxidative stress and inflammation in animal models exposed to heavy metals.
实验室实验的优点和局限性
One advantage of Monoisoamyl-2,3-dimercaptosuccinate is its ability to chelate heavy metals with a higher affinity than DMSA. This makes it a more effective chelating agent for certain metals, such as lead and mercury. Monoisoamyl-2,3-dimercaptosuccinate is also relatively easy to synthesize and is well-tolerated in animal models.
One limitation of Monoisoamyl-2,3-dimercaptosuccinate is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Monoisoamyl-2,3-dimercaptosuccinate also has a relatively short half-life, which can make it difficult to maintain therapeutic levels in the body over an extended period of time.
未来方向
There are several future directions for research involving Monoisoamyl-2,3-dimercaptosuccinate. One area of interest is the use of Monoisoamyl-2,3-dimercaptosuccinate in combination with other chelating agents to improve metal excretion and reduce toxicity. Another area of interest is the development of new formulations of Monoisoamyl-2,3-dimercaptosuccinate that improve solubility and extend its half-life. Finally, there is a need for more research on the long-term effects of Monoisoamyl-2,3-dimercaptosuccinate on the body, particularly with regard to its effects on organ function and overall health.
合成方法
Monoisoamyl-2,3-dimercaptosuccinate is synthesized by reacting DMSA with isoamyl alcohol and hydrogen sulfide gas. The reaction takes place in the presence of a catalyst and results in the formation of Monoisoamyl-2,3-dimercaptosuccinate as a yellow powder. The synthesis method is relatively simple and can be performed in a laboratory setting.
科学研究应用
Monoisoamyl-2,3-dimercaptosuccinate has been used extensively in scientific research for its ability to chelate heavy metals. It has been used to treat lead and mercury poisoning in animal models and has been shown to be effective in reducing metal toxicity. Monoisoamyl-2,3-dimercaptosuccinate has also been used in studies investigating the effects of heavy metal exposure on the brain, liver, and kidneys.
属性
CAS 编号 |
142609-62-9 |
|---|---|
产品名称 |
Monoisoamyl-2,3-dimercaptosuccinate |
分子式 |
C16H26N6O3 |
分子量 |
252.4 g/mol |
IUPAC 名称 |
(2S,3R)-4-(3-methylbutoxy)-4-oxo-2,3-bis(sulfanyl)butanoic acid |
InChI |
InChI=1S/C9H16O4S2/c1-5(2)3-4-13-9(12)7(15)6(14)8(10)11/h5-7,14-15H,3-4H2,1-2H3,(H,10,11)/t6-,7+/m1/s1 |
InChI 键 |
RIBYSYWXWXMDSW-RQJHMYQMSA-N |
手性 SMILES |
CC(C)CCOC(=O)[C@H]([C@H](C(=O)O)S)S |
SMILES |
CC(C)CCOC(=O)C(C(C(=O)O)S)S |
规范 SMILES |
CC(C)CCOC(=O)C(C(C(=O)O)S)S |
同义词 |
Mi-ADMS MiADMSA monoisoamyl 2,3-dimercaptosuccinic acid monoisoamyl meso-2,3-dimercaptosuccinate monoisoamyl-2,3-dimercaptosuccinate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




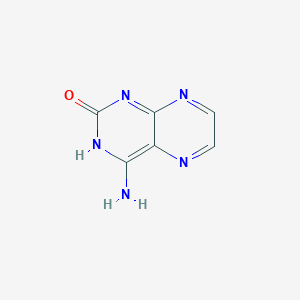
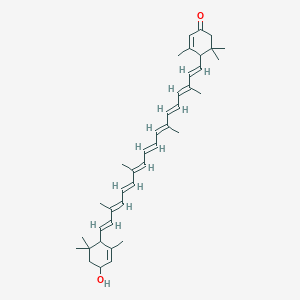
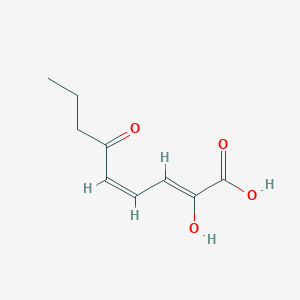

![2-O-methyl 4a-O-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,7,8,8a,10,11,12,14b-dodecahydropicene-2,4a-dicarboxylate](/img/structure/B232742.png)

